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molecular formula C14H13BrS B8653550 Benzyl(3-bromo-2-methylphenyl)sulfane

Benzyl(3-bromo-2-methylphenyl)sulfane

Cat. No. B8653550
M. Wt: 293.22 g/mol
InChI Key: KSGXBGGMDILHQU-UHFFFAOYSA-N
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Patent
US08378092B2

Procedure details

Intermediate 83 (7 g, 23.87 mmol), pyrrolidin-2-one (4.06 g, 47.74 mmol), CuI (909 mg, 4.77 mmol), N,N′-dimethylethylene diamine (10.28 ml, 95.49 mmol) and K2CO3 (7.25 g, 52.52 mmol) were suspended in toluene (10 ml) under N2 and heated to 110° C. for 16 h. After cooling to RT the reaction mixture was quenched by the addition of 100 ml water and extracted with ethyl acetate (three times). The organic layers were combined and washed with water and sat. aq NaCl-solution, dried with Na2SO4, filtered and evaporated to dryness, and purified by silica gel chromatography.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
10.28 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.25 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
CuI
Quantity
909 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Br)[C:10]=1[CH3:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:17]1[CH2:21][CH2:20][CH2:19][C:18]1=[O:22].CNCCNC.C([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1.[Cu]I>[CH2:1]([S:8][C:9]1[C:10]([CH3:16])=[C:11]([N:17]2[CH2:21][CH2:20][CH2:19][C:18]2=[O:22])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=C(C(=CC=C1)Br)C
Step Two
Name
Quantity
4.06 g
Type
reactant
Smiles
N1C(CCC1)=O
Step Three
Name
Quantity
10.28 mL
Type
reactant
Smiles
CNCCNC
Step Four
Name
Quantity
7.25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
CuI
Quantity
909 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT the reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of 100 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (three times)
WASH
Type
WASH
Details
washed with water and sat. aq NaCl-solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SC=1C(=C(C=CC1)N1C(CCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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